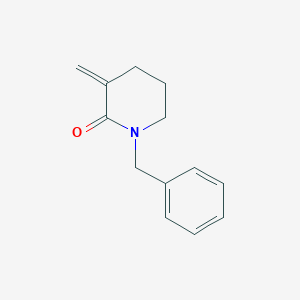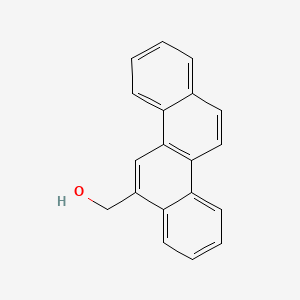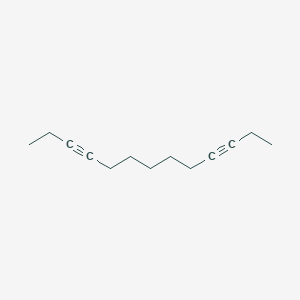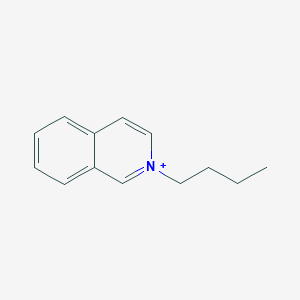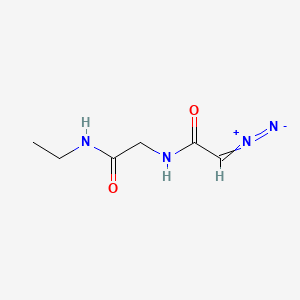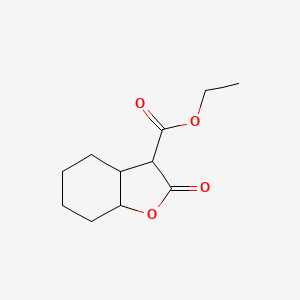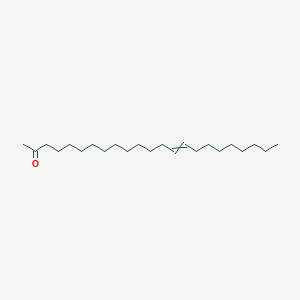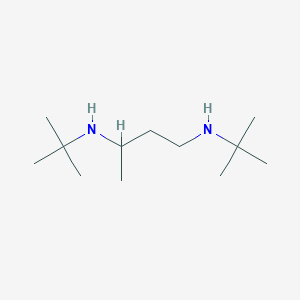
1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine is an organic compound with a unique structure that includes both hydrazine and dimethylamino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine typically involves the reaction of phenylhydrazine with dimethylformamide dimethyl acetal (DMFDMA). The reaction is catalyzed by an acid, such as methanesulfonic acid, and is carried out under reflux conditions in methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine involves its interaction with various molecular targets. The dimethylamino group can participate in nucleophilic substitution reactions, while the hydrazine moiety can form stable complexes with metal ions. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1-phenylhydrazine: Similar in structure but lacks the dimethylamino group.
Dimethylamine: Contains the dimethylamino group but lacks the hydrazine moiety.
Phenylhydrazine: Contains the hydrazine moiety but lacks the dimethylamino group.
Uniqueness
1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine is unique due to the presence of both the dimethylamino and hydrazine functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Eigenschaften
CAS-Nummer |
38435-24-4 |
|---|---|
Molekularformel |
C10H15N3 |
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
N,N-dimethyl-N'-(N-methylanilino)methanimidamide |
InChI |
InChI=1S/C10H15N3/c1-12(2)9-11-13(3)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9+ |
InChI-Schlüssel |
CXRMBNPTQLPWNQ-PKNBQFBNSA-N |
Isomerische SMILES |
CN(C)/C=N/N(C)C1=CC=CC=C1 |
Kanonische SMILES |
CN(C)C=NN(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


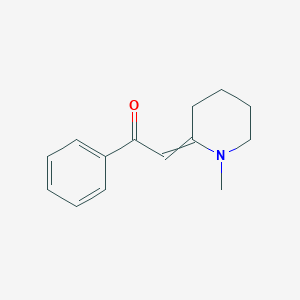
![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
![(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide](/img/structure/B14665393.png)
![Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B14665404.png)
